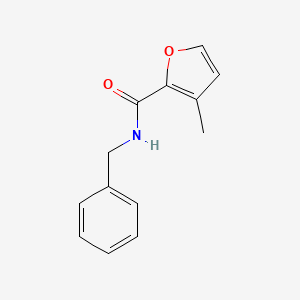

N-benzyl-3-methylfuran-2-carboxamide

Description

Significance of the Furan-2-carboxamide Scaffold in Organic and Medicinal Chemistry

The furan-2-carboxamide scaffold is a privileged structure in the realm of organic and medicinal chemistry. This five-membered heterocyclic ring system is a common motif in a multitude of biologically active compounds. The inherent aromaticity and electron-rich nature of the furan (B31954) ring allow it to engage in various interactions with biological macromolecules. nih.gov The carboxamide linkage is also a critical component, known for its ability to form hydrogen bonds and its relative stability in biological systems.

The versatility of the furan-2-carboxamide core has led to its incorporation into a wide range of derivatives exhibiting diverse pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and even anti-neurodegenerative activities. mdpi.comnih.gov For instance, certain furan-2-carboxamide derivatives have been investigated as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Others have shown potential as antibiofilm agents against pathogenic bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov The ability to readily modify the furan ring and the amide nitrogen allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, making it a valuable scaffold in drug discovery. researchgate.netresearchgate.net

Overview of N-Benzyl Amide Derivatives in Contemporary Chemical and Biological Research

N-benzyl amide derivatives represent another significant class of compounds in modern chemical and biological research. The benzyl (B1604629) group, a phenyl ring attached to a methylene (B1212753) group, is a common substituent in many pharmaceuticals and bioactive molecules. guidechem.com Its presence can influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Research has demonstrated that N-benzyl amides possess a broad spectrum of biological activities. For example, various N-benzylbenzamide derivatives have been synthesized and evaluated as potent tubulin polymerization inhibitors with significant antitumor activities. researchgate.netnih.gov Some have shown promise as selective inhibitors of enzymes like butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.gov Furthermore, the N-benzyl amide moiety has been identified as a key pharmacophore in the design of dual-target ligands, such as those that modulate both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) for the potential treatment of metabolic syndrome. acs.org

Rationale for Investigating N-benzyl-3-methylfuran-2-carboxamide

The scientific rationale for investigating this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced or novel biological activities. In this case, the compound synergistically merges the furan-2-carboxamide scaffold with the N-benzyl amide moiety.

The expectation is that the resulting molecule may exhibit a unique biological profile that is distinct from its individual components. The furan-2-carboxamide portion provides a rigid and versatile platform known for its diverse bioactivities, while the N-benzyl group can modulate the compound's pharmacokinetic properties and introduce additional binding interactions with biological targets. The presence of the methyl group at the 3-position of the furan ring is also a critical design element. This substituent can influence the compound's electronic properties and steric hindrance, which can fine-tune its binding affinity and selectivity for a specific biological target.

Interdisciplinary Research Perspectives on the Compound and Related Furan Carboxamides

The study of this compound and related furan carboxamides is inherently interdisciplinary. It begins in the domain of synthetic organic chemistry , with the design and development of efficient methods for its preparation. mdpi.com The modular nature of its synthesis allows for the creation of a library of analogues with variations in all three key components: the furan ring, the amide linker, and the benzyl group.

Once synthesized, these compounds become the subject of medicinal chemistry and pharmacology , where their biological activities are evaluated. This can involve screening against a wide range of targets, including enzymes, receptors, and whole cells (e.g., cancer cell lines or microbial pathogens). mdpi.comnih.gov Promising compounds would then be subjected to further studies to determine their mechanism of action, which often involves techniques from molecular and cellular biology .

Computational chemistry and molecular modeling play a crucial role in understanding the structure-activity relationships of these compounds. nih.gov By docking the molecules into the active sites of target proteins, researchers can predict binding modes and rationalize the observed biological data, which in turn guides the design of more potent and selective analogues. Furthermore, the photochemical properties of furan carboxamides have been a subject of investigation, suggesting a potential intersection with environmental chemistry and photobiology . nih.gov

Below are interactive data tables showcasing the biological activities of related furan-2-carboxamide and N-benzyl amide derivatives, illustrating the potential areas of investigation for this compound.

Table 1: Anticancer Activity of Representative Furan-2-Carboxamide and N-Benzylbenzamide Derivatives

| Compound Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Furan-2-Carboxamide | SH09 | HeLa (Cervical Cancer) | 4 | nih.gov |

| Furan-2-Carboxamide | SH09 | MCF-7 (Breast Cancer) | 8 | nih.gov |

| N-Benzylbenzamide | Compound 20b | A549 (Lung Cancer) | 0.015 | nih.gov |

Table 2: Antimicrobial Activity of Related Furan-2-Carboxamide Derivatives

| Compound Type | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide | Compound 4f | Bacillus cereus | 230 | mdpi.com |

| Carbamothioyl-furan-2-carboxamide | Compound 4a | Staphylococcus aureus | 265 | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Furan-2-carboxamide |

| N-benzyl amide |

| N-benzylbenzamide |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-8-16-12(10)13(15)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZTQTZYJGDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for N Benzyl 3 Methylfuran 2 Carboxamide

Conventional Amidation Routes and Optimization

The cornerstone of N-benzyl-3-methylfuran-2-carboxamide synthesis lies in the formation of an amide bond between a furan-2-carboxylic acid derivative and benzylamine (B48309). This transformation can be accomplished through several conventional methods, each with its own set of advantages and limitations.

Synthesis via Furan-2-carboxylic Acid Derivatives and Benzylamine

The most direct approach involves the reaction of 3-methylfuran-2-carboxylic acid with benzylamine. However, the direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as a byproduct, which can lead to equilibrium issues. To overcome this, the carboxylic acid is typically activated first.

A common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride. For instance, 3-methylfuran-2-carbonyl chloride can be prepared by treating 3-methylfuran-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with benzylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound. While effective, this method can have poor functional group compatibility and raises safety concerns associated with the handling of acid halides. walisongo.ac.id

Investigation of Diverse Coupling Reagents

To circumvent the issues associated with acid halides, a wide array of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids and amines under milder conditions. walisongo.ac.id These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. uni-kiel.desigmaaldrich.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used due to their affordability and moderate reactivity. uni-kiel.depeptide.com The reaction proceeds through an O-acylisourea intermediate. A significant drawback is the formation of an insoluble N,N'-dicyclohexylurea byproduct, which can complicate product purification. uni-kiel.de To enhance efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often employed. bachem.com

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. uni-kiel.desigmaaldrich.com However, a major concern with BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). uni-kiel.de PyBOP was developed as a safer alternative. uni-kiel.de

Aminium/Uronium Reagents: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.compeptide.com These are known for their high efficiency and rapid reaction times. peptide.com HATU, in particular, is noted for its ability to reduce epimerization and is more reactive than HBTU. sigmaaldrich.compeptide.com

The choice of coupling reagent and reaction conditions, such as solvent and base, can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for an efficient synthesis.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | Inexpensive, moderate reactivity | Formation of insoluble byproducts, potential for racemization |

| Phosphonium Salts | BOP, PyBOP | High efficiency | BOP produces a carcinogenic byproduct |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | High efficiency, fast reaction times, reduced racemization (especially with HATU) | Higher cost compared to carbodiimides |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sdiarticle3.comnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. sdiarticle3.commdpi.com

In the context of this compound synthesis, microwave irradiation can be applied to the amidation reaction. For example, a mixture of 3-methylfuran-2-carboxylic acid, benzylamine, and a suitable coupling reagent in a microwave-transparent solvent can be irradiated for a short period to achieve the desired product. This approach offers a more efficient and environmentally friendly alternative to traditional, lengthy refluxing procedures. sdiarticle3.com Studies have shown that microwave-assisted synthesis can be completed in minutes compared to the hours required for conventional heating. nih.gov

Application of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles. walisongo.ac.idresearchgate.net

Key green chemistry considerations include:

Atom Economy: This metric assesses the efficiency of a reaction in converting reactants into the desired product. walisongo.ac.id Amidation reactions using coupling reagents often have poor atom economy due to the formation of large stoichiometric byproducts. walisongo.ac.id Catalytic methods that generate only water as a byproduct are highly desirable. walisongo.ac.id

Use of Safer Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions. mdpi.com

Use of Renewable Feedstocks: While not directly applicable to the immediate synthesis of this compound from common starting materials, the broader goal is to derive starting materials from renewable biomass sources. nih.gov

Catalysis: The use of catalytic amounts of a substance is preferable to stoichiometric reagents. walisongo.ac.id Research into catalytic amidation reactions is an active area. For example, boric acid has been explored as a catalyst for amide bond formation, offering a greener alternative to stoichiometric coupling reagents. walisongo.ac.id

By evaluating synthetic routes using green chemistry metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass used in a process to the mass of the final product, a more environmentally benign synthesis can be designed. walisongo.ac.id

Enantioselective and Diastereoselective Synthesis Approaches (if applicable)

The structure of this compound itself is achiral. However, if chiral centers were present on either the furan (B31954) ring or the benzyl (B1604629) group, enantioselective or diastereoselective synthesis would become a critical consideration.

For instance, if a chiral amine were used instead of benzylamine, the resulting product would be a mixture of diastereomers. In such cases, diastereoselective synthesis methods would be employed to favor the formation of one diastereomer over the other. This could involve the use of chiral catalysts or auxiliaries.

Similarly, if the furan ring contained a stereocenter, an enantioselective synthesis would be required to produce a single enantiomer. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. While not directly applicable to the parent compound, the principles of asymmetric synthesis would be crucial for the preparation of chiral analogs of this compound.

Considerations for Industrial Scalability and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the production of this compound, several factors must be considered for efficient and cost-effective large-scale synthesis.

Cost and Availability of Starting Materials: The economic viability of the process is heavily dependent on the cost of 3-methylfuran-2-carboxylic acid, benzylamine, and the chosen coupling reagent or catalyst. rsc.org

Process Safety: The potential hazards associated with the reagents, intermediates, and reaction conditions must be thoroughly assessed and mitigated. For example, the use of highly reactive and potentially explosive reagents would be discouraged on a large scale. bachem.com

Reaction Throughput and Cycle Time: Optimizing reaction conditions to maximize the amount of product produced in a given time is crucial for industrial production. This includes factors like reaction concentration, temperature, and pressure. rsc.org

Purification and Waste Management: The chosen synthetic route should allow for straightforward purification of the final product. The generation of large amounts of waste, particularly hazardous waste, should be minimized to reduce disposal costs and environmental impact. walisongo.ac.idrsc.org

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the quality and consistency of the final product.

Process optimization for the industrial synthesis of this compound would likely involve a detailed study of reaction parameters to find a balance between yield, purity, cost, safety, and environmental impact. This could involve exploring continuous flow chemistry as an alternative to traditional batch processing, which can offer improved safety, efficiency, and scalability.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

A thorough and extensive search of scientific literature, including peer-reviewed journals, chemical databases, and patent repositories, has revealed a significant gap in the publicly available information regarding the chemical compound this compound. Despite the compound being listed in chemical supplier catalogs with the CAS Number 333353-60-9, no detailed experimental spectroscopic or structural elucidation data has been published.

This absence of information prevents a detailed analysis as requested in the specified outline. The required sections on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, which are fundamental for the comprehensive structural confirmation and understanding of a molecule's dynamics, cannot be completed without published experimental data.

Specifically, the following information for this compound is not available in the public domain:

¹H and ¹³C NMR spectral data: Essential for determining the basic connectivity and chemical environment of the atoms within the molecule.

Two-dimensional NMR data (e.g., HSQC, HMBC): Necessary for making unambiguous assignments of proton and carbon signals and for establishing long-range correlations.

Variable Temperature NMR studies: Required to investigate conformational dynamics, such as the rotation around the amide bond, and to determine rotational energy barriers.

Infrared (IR) and Raman spectra: Used to identify characteristic functional groups and to provide a "fingerprint" of the molecule's vibrational modes.

Studies on conformational isomerism: Investigations into the different spatial arrangements (conformers) of the molecule.

While research exists for structurally related compounds, such as other furan-2-carboxamides and N-benzyl amides, this information cannot be directly and accurately extrapolated to this compound. The presence and position of the methyl group on the furan ring significantly influence the electronic environment and steric hindrance, which in turn would lead to unique spectroscopic signatures.

Therefore, until the synthesis and subsequent detailed spectroscopic characterization of this compound are published in accessible scientific literature, a scientifically accurate and detailed article as per the requested outline cannot be generated.

Advanced Spectroscopic and Structural Elucidation of N Benzyl 3 Methylfuran 2 Carboxamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For N-benzyl-3-methylfuran-2-carboxamide, electron impact (EI) mass spectrometry reveals distinct fragmentation patterns that are characteristic of its amide structure and aromatic moieties.

The fragmentation of amides is well-documented. libretexts.org Typically, the molecular ion peak is observed, although its intensity can vary. For this compound, key fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom, a process known as alpha-cleavage. libretexts.org This leads to the formation of several stable fragment ions.

Common fragmentation patterns for amides include the loss of the benzyl (B1604629) group (C₇H₇, m/z 91) or the entire benzylamine (B48309) moiety. Another significant fragmentation involves the McLafferty rearrangement, which is characteristic of primary amides and can result in a prominent base peak. libretexts.org The cleavage of the C-N bond is also a dominant process, leading to fragments containing either the furan (B31954) or phenyl rings. scielo.br For instance, the rupture can yield a benzyl cation (m/z 91) and a 3-methylfuran-2-carboxamide (B2852644) radical, or alternatively, a 3-methylfuran-2-carbonyl cation and a benzylamine radical. The presence of the stable benzyl group often results in a significant peak at m/z 91. scielo.br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high accuracy, which allows for the unambiguous determination of the elemental composition of this compound. csic.es This technique is indispensable for confirming the identity of a synthesized compound and differentiating it from isomers. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

The elemental composition of this compound is C₁₃H₁₃NO₂. nih.gov HRMS measurements would aim to detect the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a mass-to-charge ratio that corresponds precisely to this formula.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | nih.gov |

| Molecular Weight | 215.25 g/mol | nih.gov |

| Exact Mass | 215.094628657 Da | nih.gov |

| Monoisotopic Mass | 215.094628657 Da | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the available literature, its solid-state structure can be reliably inferred by examining the crystallographic data of closely related furan carboxamides and N-benzyl amides. researchgate.netnsf.govresearchgate.net X-ray crystallography provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions within a crystal lattice. nih.gov

Elucidation of Molecular Conformation and Intermolecular Interactions in the Crystalline State

The three-dimensional arrangement of this compound is dictated by the spatial orientation of the furan ring, the benzyl group, and the central carboxamide linkage. In analogous structures like N-phenylfuran-2-carboxamide, the molecule is typically non-planar. researchgate.net It is expected that the furan and phenyl rings in this compound would be twisted relative to each other. For example, in a related thioamide, the dihedral angle between the phenyl and furan rings is 71.7(2)°. researchgate.net

Intermolecular interactions are crucial for stabilizing the crystal structure. Key interactions expected for this compound include:

N—H⋯O Hydrogen Bonds: This is the most significant interaction, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor, linking molecules together. researchgate.net

C—H⋯π Interactions: The aromatic phenyl ring can interact with C-H bonds from neighboring molecules, further stabilizing the crystal packing. nsf.gov

Intramolecular Hydrogen Bonds: An intramolecular N—H⋯O hydrogen bond between the amide proton and the furan oxygen atom is possible, which can influence the planarity of the furamide fragment and lead to a three-center hydrogen bond pattern. researchgate.net

The conformation of the amide group itself is critical. In similar secondary amides, an anti conformation between the C=O group and the N-H bond is commonly observed. researchgate.net

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of this compound is predicted to be dominated by a network of hydrogen bonds. The intermolecular N—H⋯O hydrogen bonds are expected to be the primary drivers of the supramolecular assembly. researchgate.net In many secondary amides, these interactions lead to the formation of infinite C(4) chains, a well-recognized supramolecular synthon, where molecules are linked head-to-tail along a specific crystallographic axis. researchgate.net

Table 2: Expected Crystallographic and Hydrogen Bonding Features

| Feature | Predicted Characteristic | Basis from Analogous Structures |

| Molecular Conformation | Non-planar; twisted furan and phenyl rings. | Dihedral angles in related N-aryl furan amides are significant. researchgate.net |

| Primary Intermolecular Interaction | N—H⋯O hydrogen bonds. | This is a classic interaction in secondary amides, forming chains. researchgate.netresearchgate.net |

| Supramolecular Synthons | Formation of infinite C(4) chains. | A common packing motif for secondary amides. researchgate.net |

| Secondary Interactions | C—H⋯π interactions, van der Waals forces. | Observed in N-benzyl derivatives and contributes to packing efficiency. nsf.gov |

| Potential Intramolecular Bonds | N—H⋯O (furan oxygen). | Can create a bifurcated hydrogen bond system. researchgate.net |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . While the compound is documented in chemical supplier catalogs, identified by CAS number 333353-60-9 and molecular formula C13H13NO2, dedicated research into its specific quantum chemical properties is not publicly available. bldpharm.comnih.gov Consequently, a detailed article adhering to the requested in-depth analysis of its computational chemistry cannot be generated at this time.

Extensive searches for studies on this compound yielded no specific results for the following advanced computational topics:

Density Functional Theory (DFT) Calculations: No published papers were found that performed DFT calculations to analyze this specific molecule.

Geometry Optimization and Stable Conformers: There is no available research on the potential energy surface or the identification of stable conformers for this compound.

Electronic Structure and Reactivity: Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, or other molecular reactivity indices is absent from the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping: No studies have been published that map the charge distribution of this compound using MEP.

Natural Population Analysis (NPA): Analysis of atomic charge distribution and bonding characteristics through NPA for this compound has not been documented.

Vibrational Frequency Analysis: There are no reports of theoretical vibrational frequency calculations or their comparison with experimental spectra (FT-IR, Raman).

Solvent Effects: Investigations into how solvents affect the electronic and spectroscopic properties using continuum models like the Polarizable Continuum Model (PCM) have not been conducted for this molecule.

Until specific research is conducted and published, a thorough and scientifically accurate article on the computational and theoretical investigations of this compound, as per the detailed outline requested, cannot be compiled.

Computational and Theoretical Investigations of N Benzyl 3 Methylfuran 2 Carboxamide

Molecular Dynamics (MD) Simulations for Conformational Space Exploration in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules in a simulated environment, such as in a solvent, providing insights into their dynamic behavior over time. For a flexible molecule like N-benzyl-3-methylfuran-2-carboxamide, MD simulations can reveal how interactions with solvent molecules influence its three-dimensional shape. The process involves calculating the forces between atoms and using them to predict their subsequent motion, effectively tracking the molecule's trajectory.

In studies of analogous compounds, such as N-benzyl pyridinone derivatives, MD simulations have been employed to understand structural stability and the effect of different substituents on the molecule's interaction with its environment. nih.gov These simulations can monitor key structural features, including the relative orientation of the furan (B31954) and benzyl (B1604629) rings, the flexibility of the amide linkage, and the movement of key structural components like protein backbone residues (e.g., Met109, Gly110) and side chains when the molecule is bound to a target. nih.gov By analyzing the simulation trajectories, researchers can identify the most stable and frequently occurring conformations in solution, which is crucial for understanding its physicochemical properties and potential biological activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogues, these descriptors are typically derived using computational methods. researchgate.net

Quantum Chemical Descriptors: These are calculated using quantum mechanics methods like Density Functional Theory (DFT). They describe the electronic properties of the molecule. nih.gov Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). nih.govasianpubs.org These descriptors provide insight into the molecule's reactivity and ability to participate in intermolecular interactions.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. They are computationally less intensive to calculate and are widely used in QSAR studies.

3D Descriptors: In more advanced models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D descriptors are used. nih.gov These models place the molecule in a 3D grid and calculate steric and electrostatic interaction fields, providing a more detailed representation of its three-dimensional properties. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Analysis This table is representative of descriptors used for similar molecular structures.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| Quantum Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Topological | Wiener Index | A distance-based descriptor related to molecular branching. |

| 3D (CoMFA) | Steric Fields | Describes the spatial arrangement of atoms and molecular shape. |

| 3D (CoMFA) | Electrostatic Fields | Describes the distribution of charge within the molecule. |

Once descriptors are calculated for a series of related compounds, a mathematical model is developed to link these descriptors to a specific activity or property (e.g., inhibitory concentration, binding affinity). Various statistical methods are used to build these models, including Multiple Linear Regression (MLR), Random Forest (RF), and Partial Least Squares (PLS) regression. mdpi.com

A critical step is the validation of the model to ensure its predictive power and robustness. mdpi.com This involves:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's stability and predictive ability on the training set data from which it was built.

External Validation: The model's true predictive power is tested on an external set of compounds that were not used in its development. The predictive squared correlation coefficient (R²pred) is a common metric for this purpose. mdpi.com

In studies on antileishmanial dihydrobenzofurans, 3D-QSAR models were shown to be superior to descriptor-based models, providing robust predictions that can guide the synthesis of new, more potent compounds. mdpi.com Similarly, statistically significant CoMFA and CoMSIA models have been generated for N-benzyl pyridinone derivatives targeting p38α MAP kinase. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. biointerfaceresearch.com

Docking simulations are widely used in drug discovery to predict how a potential drug molecule might interact with its biological target. The process involves placing the ligand in the active site of the receptor and evaluating different binding poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

For furan- and benzyl-containing carboxamides, docking studies have predicted interactions with various biological targets. For instance, a related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, was docked into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Studies on other similar scaffolds have identified key interactions with enzymes like aldehyde dehydrogenase (ALDH) and GlcN-6P. biointerfaceresearch.comnih.gov

These studies can reveal specific intermolecular interactions that stabilize the ligand-receptor complex:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like carbonyl oxygens or specific amino acid residues such as SER, ASN, ASP). biointerfaceresearch.com

π-π Stacking: Aromatic rings, such as the benzyl group and the furan ring, can stack with aromatic residues in the protein's active site (e.g., Trp, Phe). nih.gov

Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with nonpolar residues in the binding pocket. nih.gov

Table 2: Representative Molecular Docking Results for Analogous Compounds This table shows hypothetical docking scores and key interactions for this compound with representative enzyme targets, based on findings for similar molecules.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Tyrosine Kinase | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Aldehyde Dehydrogenase (ALDH1A1) | -9.2 | Cys302, Trp178 | Hydrogen Bond, π-π Stacking |

| GlcN-6-P Synthase | -7.9 | ASN522, SER316 | Hydrogen Bond |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Active Site Interactions

Hybrid QM/MM calculations offer a more sophisticated approach to studying molecular interactions, particularly for modeling chemical reactions within an enzyme's active site. msu.ru This method combines the high accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment. msu.ru

For a system involving this compound bound to an enzyme, the QM region would typically include the ligand itself and the key amino acid residues in the enzyme's active site that are directly involved in catalysis or binding. chemrxiv.org The rest of the protein and the surrounding solvent would be treated with the less computationally expensive MM force field. chemrxiv.org

This approach allows for a detailed investigation of:

Reaction Mechanisms: QM/MM can model the transition states of enzymatic reactions, providing insights into bond-breaking and bond-forming processes at a level of detail that is not possible with pure MM methods. chemrxiv.org

Electronic Effects: It can accurately describe electronic phenomena like charge transfer and polarization between the ligand and the active site, which are often crucial for enzymatic catalysis. arxiv.org

Accurate Geometries and Energies: The method provides highly accurate calculations of the geometry and energetics of the active site, leading to a better understanding of ligand binding and enzyme function. msu.ru

Studies have shown that QM/MM methods can produce results for geometry and energy that are in good agreement with full QM calculations but at a fraction of the computational cost, making them suitable for large biological systems. msu.ru

Reactivity and Mechanistic Studies of N Benzyl 3 Methylfuran 2 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The reactivity of the ring is significantly influenced by the substituents it carries. In the case of N-benzyl-3-methylfuran-2-carboxamide, the furan ring is substituted at the 2- and 3-positions.

Electrophilic Substitution:

Furan is considerably more reactive than benzene towards electrophiles. chemicalbook.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed are more stabilized by resonance. pearson.compearson.com For 3-methylfuran, the methyl group is an electron-donating group, which further activates the furan ring towards electrophilic attack. This directing effect reinforces the inherent reactivity of the furan ring, with substitution anticipated to occur at the C2 and C5 positions. vaia.com

In this compound, the C2 position is occupied by the carboxamide group. The carboxamide group is generally considered to be an electron-withdrawing group, which would deactivate the furan ring towards electrophilic substitution. However, the 3-methyl group is activating. The position most susceptible to electrophilic attack would therefore be the C5 position, which is para to the activating methyl group and meta to the deactivating carboxamide group. The C4 position would be less favored due to being ortho to the deactivating carboxamide group.

A plausible mechanism for electrophilic substitution (e.g., bromination) at the C5 position would involve the attack of the electrophile by the π-electron system of the furan ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton would restore the aromaticity of the furan ring.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on an electron-rich ring like furan is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. Given the electron-donating nature of the methyl group, nucleophilic substitution on the furan ring of this compound is considered unlikely under normal conditions.

Oxidation and Reduction Pathways of the Carboxamide Moiety and Furan Ring

Oxidation:

The furan ring is susceptible to oxidation, which can lead to ring-opening products. The oxidation of furans can proceed through various mechanisms depending on the oxidant and reaction conditions. For instance, the vapor-phase catalytic oxidation of furan and its derivatives can yield maleic acid. researchgate.net The oxidation of substituted furans can also lead to the formation of furan carboxylic acids, which may subsequently undergo decarboxylation. researchgate.net The presence of the electron-donating methyl group may increase the susceptibility of the furan ring to oxidation.

The carboxamide moiety is generally resistant to oxidation under mild conditions. However, under strong oxidizing conditions, degradation of the entire molecule could occur.

Reduction:

The furan ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the furan ring to form a tetrahydrofuran derivative. Depending on the catalyst and reaction conditions, the benzyl (B1604629) group could also be susceptible to hydrogenolysis.

The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the this compound to the corresponding aminomethylfuran.

Photodegradation Mechanisms and Environmental Transformations

The photodegradation of furan carboxamides is an area of environmental interest. Studies on related furan carboxanilide fungicides have shown that these compounds can undergo indirect photodegradation in sunlit surface waters. acs.orgacs.orgnih.gov The primary reactive species responsible for this degradation are photochemically produced reactive intermediates such as singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*). acs.orgacs.orgnih.gov

For furan carboxamides, it is hypothesized that the furan ring is the primary site of reaction with singlet oxygen, while the anilide (or in this case, the benzylamide) moiety would be more susceptible to oxidation by ³CDOM*. acs.org The reaction with singlet oxygen likely proceeds via a [4+2] cycloaddition (Diels-Alder type reaction) across the furan ring, leading to an unstable endoperoxide which can then undergo further reactions to form ring-opened products.

The rate of photodegradation would be influenced by the specific substituents on the furan and amide groups, as these can alter the electron density and steric accessibility of the reactive sites.

| Reactive Species | Predicted Site of Reactivity | Plausible Mechanism |

| Singlet Oxygen (¹O₂) | Furan Ring | [4+2] Cycloaddition |

| Triplet CDOM* | N-benzyl Moiety | Oxidation |

Table based on photodegradation studies of related furan carboxamides. acs.org

Coordination Chemistry and Metal Complexation Studies (if relevant for catalytic or biological contexts)

The this compound molecule possesses several potential coordination sites for metal ions, including the oxygen and nitrogen atoms of the carboxamide group and the oxygen atom of the furan ring. The formation of metal complexes can be relevant in both catalytic and biological contexts. nih.gov

While no specific studies on the coordination chemistry of this compound were found, related furan-containing ligands have been shown to form complexes with various transition metals. For example, furan-2-aldehyde thiosemicarbazone has been used to synthesize copper(II), nickel(II), zinc(II), and cobalt(III) complexes where coordination occurs through the azomethine nitrogen and thiolate sulfur, with the furan oxygen not participating in coordination. researchgate.net In other cases, such as with furan-containing aroylhydrazonic ligands, the furan oxygen can be involved in coordination to metal centers like copper(II). rsc.org

The geometry and stability of potential metal complexes with this compound would depend on the nature of the metal ion, the solvent system, and the stoichiometry of the reaction. Such complexes could exhibit interesting catalytic properties or biological activities.

Kinetic and Thermodynamic Investigations of Key Synthetic and Degradation Reactions

Kinetics:

Kinetic studies on the reactions of furans with hydroxyl radicals, which are important in atmospheric chemistry and combustion, have been performed. kaust.edu.sa These studies provide rate coefficients for the reactions of furan, 2-methylfuran, and 2,5-dimethylfuran with OH radicals at high temperatures. kaust.edu.sa Such data is crucial for developing kinetic models for the oxidation of furanic compounds.

The kinetics of the synthesis of this compound would likely follow standard models for amidation reactions, for example, from the corresponding acyl chloride or carboxylic acid. The reaction rate would be dependent on factors such as temperature, concentration of reactants, and the presence of any catalysts.

Thermodynamics:

Exploration of Biological Activities and Molecular Interactions in Vitro/in Silico

Structure-Activity Relationship (SAR) Studies of N-benzyl-3-methylfuran-2-carboxamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For this compound derivatives, these studies involve systematic modifications of the chemical structure to understand the impact of different functional groups on their efficacy.

The biological efficacy of this compound derivatives can be significantly influenced by the nature and position of substituents on both the furan (B31954) and benzyl (B1604629) rings. While specific SAR studies on this compound are not extensively detailed in the available literature, general principles from related furan-2-carboxamide series can provide valuable insights.

For instance, in a series of furan-carboxamide derivatives developed as inhibitors of the influenza A H5N1 virus, the substituents on the phenyl ring were found to play a crucial role in their activity. Derivatives with electron-withdrawing groups on the phenyl ring, such as a 4-nitro group, demonstrated more potent antiviral activity compared to those with electron-donating groups like methyl or methoxyl groups. Specifically, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide exhibited the most potent activity against the H5N1 virus, with an EC50 value of 1.25 μM. This suggests that electronic effects are a key determinant of biological efficacy in this class of compounds.

Furthermore, the heterocyclic core itself is vital for activity. Studies on furan-carboxamide derivatives have shown that the 2,5-dimethyl-substituted furan or thiophene (B33073) moiety has a significant influence on anti-influenza activity.

In the context of antitubercular agents, optimization of a nitrofuran-based hit, N-benzyl-5-nitrofuran-2-carboxamide, revealed that the introduction of an α,α-dimethylbenzyl moiety led to significant improvements in metabolic stability and pharmacokinetic profiles. This modification also resulted in potent in vitro antitubercular activity, with a MIC value of 0.019 μM, and low cytotoxicity.

The rational design of analogues of this compound with enhanced potency or selectivity is guided by SAR findings and computational modeling. The goal is to develop new molecules with improved therapeutic indices.

One approach involves the bioisosteric replacement of the furan ring with other heterocyclic systems to explore the impact on biological activity. For example, a diversity-oriented synthesis of furan-2-carboxamides was designed to replace the labile furanone ring in known quorum sensing inhibitors. This led to the discovery of carbohydrazide (B1668358) and triazole derivatives with significant antibiofilm activity against Pseudomonas aeruginosa. researchgate.net Molecular docking studies suggested that these analogues share a similar binding mode to related furanones within the LasR receptor, a key protein in the quorum-sensing pathway of P. aeruginosa. researchgate.netnih.gov

In the development of antitubercular agents, the rational design of N-benzyl-5-nitrofuran-2-carboxamide analogues focused on improving metabolic stability. The introduction of an α,α-dimethylbenzyl group was a key modification that enhanced the pharmacokinetic properties of the lead compound, resulting in a promising series of antitubercular small molecules with high potency and low cytotoxicity.

In Vitro / In Vivo (Non-Human) Anti-Inflammatory and Analgesic Property Investigations

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the in vitro and in vivo anti-inflammatory and analgesic properties of This compound . While the broader class of furan-2-carboxamide derivatives has been the subject of research for various biological activities, including antimicrobial and anticancer effects, specific data on the anti-inflammatory and analgesic potential of this particular compound are not present in the reviewed literature. nih.govbldpharm.comnih.govmdpi.com

Research into structurally related compounds provides some context for the potential biological activity of the furan nucleus. For instance, various furan derivatives have been investigated for their pharmacological effects. researchgate.netnih.gov Studies on other N-substituted furan-2-carboxamides have explored different therapeutic applications. For example, a study on N-benzyl-5-nitrofuran-2-carboxamide focused on its optimization as an antitubercular agent, highlighting its potent activity against Mycobacterium tuberculosis. nih.govresearchwithrutgers.com This research, while not centered on inflammation or analgesia, underscores the biological relevance of the N-benzyl furan carboxamide scaffold.

However, it is crucial to emphasize that these findings pertain to structurally distinct molecules. Without direct experimental evidence, any potential anti-inflammatory or analgesic properties of This compound remain speculative. The biological activity of a compound is highly dependent on its specific molecular structure, and extrapolating activities from related but different compounds is not scientifically rigorous.

Future research would be necessary to elucidate whether This compound possesses any meaningful anti-inflammatory or analgesic effects. Such investigations would typically involve in vitro assays, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition assays, and in vivo non-human models of inflammation (e.g., carrageenan-induced paw edema) and pain (e.g., hot plate or writhing tests).

Data Tables

Due to the lack of specific research on the anti-inflammatory and analgesic properties of this compound, no data tables can be generated.

Advanced Analytical and Purification Techniques

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Byproduct Detection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the analysis of furan-2-carboxamide derivatives. nih.govresearchgate.net This powerful hybrid technique provides both separation of the compound from impurities and its unequivocal identification based on its mass-to-charge ratio. nih.govlcms.cz

In a typical workflow, the compound mixture is first separated on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, where molecules are ionized and their mass is detected. For N-benzyl-3-methylfuran-2-carboxamide, high-resolution mass spectrometry (HRMS) can be employed to confirm its elemental composition with high accuracy. nih.gov The technique is instrumental in identifying and characterizing synthesis-related impurities and degradation products, even at trace levels. lcms.cz The mass spectrometer can detect characteristic ions for the target compound, such as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. nih.gov

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| HPLC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Separation of the compound from polar and non-polar impurities. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid | To achieve efficient elution and separation of components. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | To generate charged ions ([M+H]⁺, [M+Na]⁺) for MS detection. |

| MS Detection | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for formula confirmation and impurity identification. nih.gov |

| Expected Ions | m/z 216.1019 [M+H]⁺, m/z 238.0838 [M+Na]⁺ | Confirmation of the target compound's presence and identity. |

This analytical approach is crucial throughout the drug development process to ensure the quality, safety, and efficacy of pharmaceutical compounds by creating a detailed impurity profile. lcms.cz

Chiral Separation Techniques for Enantiomeric or Diastereomeric Resolution

Chirality plays a critical role in the biological activity of many molecules. libretexts.org If this compound or its derivatives possess stereocenters or axial chirality, separating the enantiomers or diastereomers is essential for evaluating their individual properties. wikipedia.orgnih.gov Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

The most common method for resolving enantiomers is chiral column chromatography. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. mdpi.comnih.gov The separation of a racemic drug candidate can be scaled up from an analytical method to a preparative one to isolate pure enantiomers. lcms.cz

Alternatively, a racemic mixture can be reacted with a pure chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. libretexts.orgwikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Table 2: Representative Chiral HPLC Method for Resolution

| Parameter | Description | Rationale |

| Chiral Stationary Phase | Polysaccharide-based column (e.g., Chiralpak AD-H, Kromasil 5-Amycoat) nih.govlcms.cz | Provides a chiral environment to enable differential interaction with enantiomers. |

| Mobile Phase | Typically a mixture of alkane (e.g., hexane) and an alcohol (e.g., ethanol, isopropanol) mdpi.comnih.gov | The ratio is optimized to achieve baseline separation of the enantiomeric peaks. |

| Detection | UV Detector (e.g., at 254 nm) | Monitors the elution of the separated enantiomers from the column. |

| Objective | Isolate individual enantiomers with high enantiomeric excess (>98%) nih.gov | To allow for the study of the biological activity of each specific stereoisomer. nih.gov |

The absolute configuration of the separated enantiomers can then be determined using methods like X-ray crystallography or by using derivatization with a known chiral agent and analyzing the product with NMR spectroscopy. nih.gov

Advanced Chromatographic Purification Methods (e.g., Flash Column Chromatography, Preparative HPLC)

Following synthesis, crude reaction mixtures require purification to isolate the target compound, this compound. Flash column chromatography and preparative HPLC are two powerful and widely used techniques for this purpose. rochester.eduwarwick.ac.uk

Flash Column Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. rochester.edu It is a standard method for purifying reaction products in organic synthesis. orgsyn.orgrsc.org The crude product is typically dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. rochester.edubiotage.com A solvent system, often a mixture like hexanes and ethyl acetate, is chosen based on preliminary Thin Layer Chromatography (TLC) analysis to effectively separate the desired compound from byproducts. nih.govrochester.edu Fractions are collected and analyzed to recover the purified product. orgsyn.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is employed when higher purity is required. warwick.ac.uk It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. warwick.ac.ukmdpi.com This technique offers superior resolution compared to flash chromatography and can yield products with purity exceeding 99%. mdpi.com The method is often used as a final polishing step in a purification workflow. lcms.cz While highly effective, preparative HPLC is generally more resource-intensive in terms of solvent consumption and cost compared to flash chromatography. lcms.cz

Table 3: Comparison of Purification Techniques for this compound

| Feature | Flash Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel (e.g., 70-230 mesh) nih.gov | Smaller particle size silica (e.g., 5-10 µm), often bonded (e.g., C18) |

| Pressure | Low to Moderate (Air pressure) rochester.eduorgsyn.org | High Pressure (Pump-driven) warwick.ac.uk |

| Resolution | Moderate rochester.edu | High mdpi.com |

| Sample Load | Milligrams to many grams | Micrograms to grams lcms.czwarwick.ac.uk |

| Solvent Consumption | Moderate | High lcms.cz |

| Typical Use | Routine purification of synthesis products nih.govnih.gov | High-purity isolation, final purification step, chiral separations nih.govlcms.cz |

The choice between these methods depends on the required purity, the quantity of material to be purified, and the difficulty of the separation.

Future Directions and Research Opportunities for N Benzyl 3 Methylfuran 2 Carboxamide

Design and Synthesis of Next-Generation Derivatives with Tailored Properties

The core structure of N-benzyl-3-methylfuran-2-carboxamide offers numerous sites for chemical modification to develop next-generation derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Future synthetic efforts can be systematically guided by structure-activity relationship (SAR) studies.

Key areas for synthetic modification include:

Furan (B31954) Ring Substitution: Introducing various substituents at the C4 and C5 positions of the furan ring can significantly influence biological activity.

Benzyl (B1604629) Group Modification: Altering the substitution pattern on the phenyl ring of the benzyl moiety can modulate lipophilicity and target-binding interactions.

Amide Linker Bioisosteres: Replacing the amide bond with bioisosteric groups, such as triazoles, could enhance metabolic stability and introduce new interaction points with biological targets. nih.gov

A diversity-oriented synthesis approach could be employed to rapidly generate a library of analogues. nih.gov This strategy involves creating a wide range of structurally diverse molecules from a common starting material, enabling a broad exploration of chemical space. nih.gov Advanced synthetic methods, such as C-H functionalization, could provide efficient routes to novel derivatives that are not accessible through traditional methods. mdpi.com

| Modification Site | Proposed Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| Furan Ring (C4/C5) | Palladium-catalyzed cross-coupling reactions | Introduce aryl or alkyl groups to explore new binding pockets. | Enhanced potency and selectivity. |

| Benzyl Moiety | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Modulate electronic properties and lipophilicity. nih.gov | Improved pharmacokinetic (ADME) profile. |

| Amide Linker | Click chemistry to form triazole bioisosteres. nih.gov | Increase metabolic stability and introduce hydrogen bond donors/acceptors. nih.gov | Enhanced bioavailability and target residence time. |

| Overall Structure | Diversity-oriented synthesis. nih.gov | Rapidly generate a large library of analogues for high-throughput screening. | Discovery of novel activities and SAR insights. |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the broader class of furan carboxamides has been investigated for various biological activities, the specific target profile of this compound remains largely unexplored. Future research should focus on screening this compound and its newly synthesized derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

The furan scaffold is present in compounds with a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.commdpi.com For instance, certain furan-2-carboxamides have shown potent antibiofilm activity against Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing receptor. nih.gov Other derivatives have exhibited cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov

Future screening efforts could target:

Oncological Targets: Kinases, tubulin, and apoptosis-related proteins. nih.govresearchgate.net

Infectious Disease Targets: Bacterial enzymes, viral proteases, and fungal cell wall components. ijabbr.comnih.gov

Neurological Targets: Receptors and enzymes involved in neurodegenerative diseases.

Identifying the molecular targets is the first step; elucidating the mechanism of action is crucial for further development. Techniques such as thermal shift assays, affinity chromatography, and genetic knockdown studies can be employed to validate target engagement and understand how these molecules exert their biological effects at a cellular level.

Development of Advanced Computational Models for Rational Drug Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.govnih.gov For this compound, developing advanced computational models can guide the rational design of next-generation derivatives and predict their properties, thereby reducing the time and cost associated with experimental work. springernature.com

Molecular Docking and Dynamics: These methods can be used to predict the binding modes of this compound derivatives within the active sites of potential biological targets. nih.govopenmedicinalchemistryjournal.com This provides insights into key interactions and helps prioritize which compounds to synthesize.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the potency of novel, unsynthesized analogues. nih.gov

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.netspringernature.com This early-stage assessment helps in identifying candidates with favorable drug-like properties and avoiding costly late-stage failures.

These computational approaches, when used in a synergistic feedback loop with chemical synthesis and biological testing, can significantly streamline the optimization of lead compounds. nih.gov

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding poses and affinities against various targets (e.g., kinases, bacterial enzymes). openmedicinalchemistryjournal.com | Prioritization of derivatives for synthesis and identification of key binding interactions. |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes over time. | Understanding of dynamic interactions and conformational changes upon binding. |

| 3D-QSAR | Develop predictive models based on a library of synthesized analogues. nih.gov | Guidance for designing new compounds with potentially higher activity. |

| ADMET Profiling | In silico prediction of pharmacokinetic and toxicity profiles. springernature.com | Early identification of candidates with poor drug-like properties. |

Potential Applications in Material Science or Agrochemicals

Beyond pharmaceuticals, the furan chemical scaffold holds significant promise in material science and agrochemicals due to its renewable origins and versatile reactivity. rsc.org

Material Science: Furan-based polymers are being explored as sustainable alternatives to petroleum-based plastics. dntb.gov.uawiley-vch.de The furan ring in this compound can act as a diene in Diels-Alder reactions, a powerful tool for creating cross-linked or self-healing polymers. wiley-vch.denih.gov Future research could investigate the incorporation of this compound or its derivatives as monomers or additives to create novel polymers with tailored thermal and mechanical properties. nih.govacs.org

Agrochemicals: Carboxamide-containing compounds are a well-established class of fungicides that often target the succinate dehydrogenase (SDH) enzyme in fungi. fao.org Given this precedent, this compound and its analogues warrant investigation for their potential as fungicides or other pesticides. fao.orggoogle.com Screening against a panel of common plant pathogens could reveal new opportunities for developing safer and more effective crop protection agents. researchgate.net

Integration of Multi-Omics Data for Comprehensive Biological Profiling and Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, an integration of multi-omics data is essential. nashbio.com This systems-biology approach analyzes the global changes in a biological system in response to a chemical compound, moving beyond a single-target perspective. mdpi.com

By treating cells or model organisms with the compound, researchers can collect data from:

Genomics/Transcriptomics (RNA-seq): To identify changes in gene expression and reveal affected cellular pathways.

Proteomics: To measure alterations in protein levels and post-translational modifications, providing a direct link to cellular function.

Metabolomics: To analyze changes in small-molecule metabolites, offering a snapshot of the cell's metabolic state.

Integrating these datasets can help to elucidate the mechanism of action, identify potential off-target effects, discover biomarkers of response, and reveal novel therapeutic indications. nih.govfrontlinegenomics.com This comprehensive profiling is crucial for advancing a compound through the drug development pipeline and understanding its system-wide impact. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-methylfuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-methylfuran-2-carboxylic acid with benzylamine using carbodiimide-based reagents (e.g., EDC or DCC) and catalysts like DMAP. Key steps include:

- Activation : Pre-activation of the carboxylic acid with EDC in anhydrous DCM at 0–25°C for 1–2 hours.

- Coupling : Addition of benzylamine under inert atmosphere, with reaction completion monitored via TLC or LC-MS.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity .

Optimization focuses on solvent choice (e.g., DMF for microwave-assisted reactions), temperature (reflux vs. room temperature), and stoichiometric ratios to maximize yield (typically 60–85%) .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a multi-technique approach:

- NMR : H and C NMR to confirm the benzyl group (δ 4.5–4.8 ppm for CH) and furan ring (δ 6.2–7.5 ppm).

- MS : High-resolution ESI-MS for molecular ion verification (expected [M+H] at m/z 230.12).

- IR : Peaks at ~1650 cm (amide C=O) and ~3100 cm (aromatic C–H).

Cross-validate with X-ray crystallography (if crystalline) using SHELXL for refinement .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and QSAR models to assess:

- Lipophilicity : LogP ~2.5 (predicted via PubChem descriptors), suggesting moderate blood-brain barrier permeability.

- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) using SwissADME .

Table: Key computed parameters:

| Parameter | Value | Tool/Source |

|---|---|---|

| LogP | 2.5 | PubChem |

| Topological Polar SA | 50 Ų | ChemAxon |

| H-bond acceptors/donors | 3/1 | NIST Chemistry |

Q. How can contradictory data in pharmacological studies of this compound be resolved?

- Methodological Answer : Address discrepancies (e.g., variable IC values in enzyme assays) by:

- Experimental Replication : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%).

- Structural Analog Comparison : Benchmark against derivatives (e.g., N-(3-ethylphenyl)furan-2-carboxamide) to identify substituent effects .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for batch-to-batch compound purity (HPLC ≥95%) .

Q. What advanced crystallographic techniques refine the electron density mapping of this compound?

- Methodological Answer : For high-resolution structures:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction limits.

- Refinement : SHELXL for anisotropic displacement parameters and OLEX2 for hydrogen bonding network visualization .

Address disorder in the benzyl group via TWINABS for twinned crystals .

Methodological Challenges & Solutions

Q. What strategies mitigate side reactions during this compound synthesis?

- Answer : Common issues:

- Esterification : Compete with amide formation; suppress by using excess benzylamine (1.5–2 eq).

- Oxidation : Protect the furan ring with argon during reflux .

Monitor intermediates via LC-MS and quench reactions at 90% conversion to minimize byproducts.

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

- Answer : Systematically modify:

- Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -NO) to enhance binding to hydrophobic enzyme pockets.

- Furan Methyl Group : Replace with bulkier groups (e.g., ethyl) to sterically hinder metabolic oxidation .

Validate via in vitro assays (e.g., kinase inhibition) and molecular dynamics simulations (GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.